molecular formula C8H10FNO B075154 2-(2-Fluoroethoxy)aniline CAS No. 1547-11-1

2-(2-Fluoroethoxy)aniline

Cat. No. B075154
CAS RN: 1547-11-1
M. Wt: 155.17 g/mol
InChI Key: NTMMBOONJMBWKO-UHFFFAOYSA-N
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Description

2-(2-Fluoroethoxy)aniline is a chemical compound that has garnered interest in various fields of chemistry and materials science due to its unique properties and potential applications. Its synthesis, molecular structure, chemical reactions, and properties are pivotal for its application in the development of novel materials and chemical processes.

Synthesis Analysis

The synthesis of fluoroethoxyaniline derivatives often involves nucleophilic aromatic substitution reactions, where fluoroalkyl chains are introduced into aniline precursors. Techniques such as palladium-catalyzed arylation have been utilized to synthesize fluorinated anilines, highlighting the versatility of fluoroalkylamines in chemical synthesis (Brusoe & Hartwig, 2015).

Scientific Research Applications

  • Toxicology of 2-Haloanilines : Aniline derivatives like 2-(2-Fluoroethoxy)aniline have been studied for their hepatotoxic and nephrotoxic potential. Halogen substitution at the 2-position of aniline increases hepatic and renal toxicity, though the severity isn't influenced by the type of halogen substituent (Valentovic et al., 1992).

  • Corrosion Inhibition : Aniline derivatives, including 2-fluoroaniline, have been studied as potential copper corrosion inhibitors in hydrochloric acid. These compounds demonstrated an increase in inhibition efficiencies with increasing concentration, following the Temkin adsorption isotherm (Khaled & Hackerman, 2004).

  • Sensor Applications : Poly(aniline) and its derivatives, which include 2-(2-Fluoroethoxy)aniline, have been used in sensor applications. The inductive effect of reactive substituents on the pK_a of poly(aniline) has been exploited to produce active sensing elements (Shoji & Freund, 2001).

  • Organic Synthesis : 2-(2-Fluoroethoxy)aniline has been used as a monodentate transient directing group in Ruthenium(II)-catalyzed ortho-C-H imidation of benzaldehydes. This assists in the synthesis of useful quinazoline and fused isoindolinone scaffolds (Wu et al., 2021).

  • Fluorescence Studies : Aniline derivatives are used in fluorescence studies, such as the investigation of fluorescence quenching with 2-deoxy sugars. This has potential applications in the characterization and assay of sugars and their derivatives (Sawicki et al., 1968).

  • Polymer Science : The polymerization of aniline, including its fluorinated derivatives, has been extensively studied for applications in alternative energy sources, optics, and membranes. These polymers' properties are regulated by the redox processes during polymerization (Gospodinova & Terlemezyan, 1998).

Safety And Hazards

The safety information for 2-(2-Fluoroethoxy)aniline indicates that it is a hazardous compound . It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with this compound include H302, H312, H315, H319, H332, and H335 . These statements indicate that the compound is harmful if swallowed, in contact with skin, or if inhaled, and that it causes skin irritation and serious eye damage .

properties

IUPAC Name

2-(2-fluoroethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO/c9-5-6-11-8-4-2-1-3-7(8)10/h1-4H,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTMMBOONJMBWKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)OCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00567663
Record name 2-(2-Fluoroethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00567663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Fluoroethoxy)aniline

CAS RN

1547-11-1
Record name 2-(2-Fluoroethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00567663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of the product of Example 126, Step 1 (800 mg, 3.65, mmol) in deoxygenated toluene (15 mL) was added NaOtBu (498 mg, 5.2 mmol), BINAP (364 mg, 0.58 mmol) Pd2(dba)3 (217 mg, 0.24 mmol) and benzophenone imine (0.8 mL, 4.7 mmol). The reaction mixture was heated at 120° C. for 3 h. The crude mixture was then washed with DCM and the aqueous layer was made basic with sat. NaHCO3. The aqueous layer was extracted with DCM and the combined organic extracts were dried (Na2SO4), filtered and concentrated. The residue was purified by chromatography on silica gel (0-5% MeOH in DCM) to afford the title compound (566 mg, 90%). MS (ESI) mass calcd. C8H10FNO, 155.1. m/z found, 156.1 [M+H]+.
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
498 mg
Type
reactant
Reaction Step One
Name
Quantity
364 mg
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Bauman, M Piel, S Höhnemann… - Journal of Labelled …, 2011 - Wiley Online Library
The N‐methyl‐ d‐aspartate (NMDA) receptor as a type of ionotropic glutamatergic receptors is essential for physiological processes such as learning, memory and synaptic plasticity. A …
AD Tiwari, C Wu, J Zhu, S Zhang, J Zhu… - Journal of Medicinal …, 2016 - ACS Publications
Myelination is one of the fundamental processes in vertebrates. A major challenge is to quantitatively image myelin distribution in the central nervous system. For this reason, we …
Number of citations: 17 pubs.acs.org

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